molecular formula C23H28N2O3 B2638065 Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate CAS No. 75690-74-3

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate

Cat. No.: B2638065
CAS No.: 75690-74-3
M. Wt: 380.488
InChI Key: JNOPAYROMBBZSP-UHFFFAOYSA-N
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Description

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate is a chemical compound. It is related to Benzyl carbamate, which is an organic compound with the formula C6H5CH2OC(O)NH2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .


Synthesis Analysis

Carbamates, such as this compound, can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . In addition, chiral substrates were resistant to racemization .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .

Scientific Research Applications

Catalytic Applications

One study discusses the use of a related compound in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating effective formation of piperidine derivatives and oxygen heterocycles with high exo-selectivity. This process was shown to tolerate various substitutions and facilitated the formation of diverse cyclic structures in good yield under mild conditions (Zhang et al., 2006).

Stereospecific Coupling

Another paper highlighted the stereospecific coupling of benzylic carbamates with arylboronic esters, achieving control over absolute stereochemistry using an achiral catalyst. This method allowed for selective inversion or retention at the electrophilic carbon, dependent on the nature of the ligand (Harris et al., 2013).

Synthetic Applications

The diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones from benzyl N-(1-phenyl-3-butenyl)carbamates was explored, showing moderate to excellent diastereoselectivity. These intermediates were further used to synthesize biologically or synthetically important compounds, indicating versatile applications in organic synthesis (Mangelinckx et al., 2010).

Properties

IUPAC Name

benzyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOPAYROMBBZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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